Product packaging for 5-Methoxybenzofuran(Cat. No.:CAS No. 13391-28-1)

5-Methoxybenzofuran

Cat. No.: B076594
CAS No.: 13391-28-1
M. Wt: 148.16 g/mol
InChI Key: JJXPTUWJVQUHKN-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran is a significant chemical scaffold and synthetic intermediate of high interest in organic chemistry and pharmaceutical research. This benzofuran derivative serves as a versatile building block for the synthesis of more complex heterocyclic compounds, particularly those with potential biological activity. Its core structure is a fused bicyclic system comprising a benzene ring and a furan ring, with a methoxy substituent at the 5-position, which influences its electronic properties and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B076594 5-Methoxybenzofuran CAS No. 13391-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-benzofuran
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InChI

InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JJXPTUWJVQUHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40158418
Record name Benzofuran, 5-methoxy-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13391-28-1
Record name 5-Methoxybenzofuran
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Record name Benzofuran, 5-methoxy-
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Record name 5-Methoxybenzofuran
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Record name Benzofuran, 5-methoxy-
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Record name 5-Methoxybenzo[b]furan
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Synthetic Methodologies for 5 Methoxybenzofuran and Its Derivatives

Classical Synthesis Routes

Traditional methods for constructing the benzofuran (B130515) ring system have long been established in the field of organic chemistry. These classical routes, including Friedel-Crafts reactions, various condensation reactions, and acid-catalyzed cyclizations, remain fundamental to the synthesis of 5-methoxybenzofuran.

Friedel-Crafts Reaction Applications in this compound Synthesis

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a pathway to the benzofuran core through intramolecular cyclization. oup.combeilstein-archives.orgclockss.orgresearchgate.netd-nb.info In the context of this compound synthesis, an intramolecular Friedel-Crafts-type alkylation is a key step. A notable example involves the cyclization of p-methoxyphenylacetaldehyde acetals. google.comgoogle.com

A documented procedure involves heating p-methoxyphenylacetaldehyde diethylacetal in the presence of polyphosphoric acid (PPA) and a solvent such as benzene (B151609). google.com The PPA acts as a strong acid catalyst, facilitating the cyclization of the acetal (B89532) to form the furan (B31954) ring fused to the methoxy-substituted benzene ring, yielding this compound. google.comgoogle.comwuxiapptec.com The reaction is typically conducted at reflux temperature. google.com While other strong acids have been tested, PPA has been found to be particularly effective for this specific transformation, whereas reagents like phosphorus pentoxide were reported to be ineffective. google.com

Friedel-Crafts acylation is also employed to functionalize pre-existing methoxybenzofuran rings, demonstrating the versatility of this reaction class in the chemistry of these heterocycles. oup.comvulcanchem.com

Condensation Reactions for Benzofuran Ring Formation

Condensation reactions are a broad class of reactions that are instrumental in forming the benzofuran nucleus. These methods typically involve the reaction of a phenol (B47542) derivative with a compound containing a suitable functional group that can participate in ring closure.

One classical approach is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. onlineorganicchemistrytutor.comwikipedia.org While broadly used for synthesizing cinnamic acids, variations of this reaction can be adapted for benzofuran synthesis. jocpr.comresearchgate.net

A more direct and relevant method is the Pechmann-type condensation . While the classical Pechmann reaction yields coumarins, modifications to the reaction can produce benzofurans instead. thieme-connect.comresearchgate.netnih.gov This involves the reaction of a phenol with a β-keto ester under acidic conditions. For instance, the reaction of phenols with β-keto esters in the presence of an iron(III) chloride hexahydrate catalyst has been shown to produce polysubstituted benzofurans. nih.gov The reaction proceeds via an oxidative coupling followed by a condensation step. nih.gov The choice of catalyst and reaction conditions is crucial to direct the annulation towards the benzofuran rather than the coumarin (B35378) product. nih.govthieme-connect.com

Cyclization Reactions, including Polyphosphoric Acid Catalysis

Acid-catalyzed cyclization is a common and powerful strategy for the synthesis of heterocyclic compounds, including this compound. ccsenet.org Polyphosphoric acid (PPA) is a frequently used reagent for these transformations due to its strong dehydrating and acidic properties. wuxiapptec.comccsenet.orgbeilstein-journals.org

A key industrial synthesis of this compound relies on the PPA-catalyzed cyclization of p-methoxyphenylacetaldehyde diethylacetal. google.comgoogle.com The mechanism involves the initial protonation of the acetal by PPA, followed by the elimination of ethanol (B145695) to form a reactive oxonium ion intermediate. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion in an intramolecular fashion. Subsequent elimination of a second molecule of ethanol leads to the formation of the aromatic furan ring, yielding the final this compound product. wuxiapptec.com This reaction is often performed by heating the substrate with PPA in a suitable solvent. google.com The amount of PPA used can range from catalytic to stoichiometric quantities. google.com

PPA is also widely used for the intramolecular acylation of carboxylic acids to form cyclic ketones, which can serve as precursors for benzofuran derivatives. ccsenet.org

Contemporary Synthetic Approaches

Modern synthetic chemistry continues to develop more efficient and versatile methods for the construction of the this compound skeleton. These approaches often provide improved yields, milder reaction conditions, and greater substrate scope compared to classical methods.

Synthesis from o-Hydroxyaryl Aldehydes and Methylene (B1212753) Compounds

A versatile and common strategy for building the benzofuran ring involves the condensation of an o-hydroxyaryl aldehyde with a compound containing an active methylene group. smolecule.com The active methylene compound, typically a ketone, ester, or nitrile, provides the two carbon atoms required to form the furan ring.

For the synthesis of derivatives of this compound, a suitably substituted o-hydroxyaryl aldehyde is required. For example, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) can serve as a starting material. fishersci.ptfishersci.ca The general reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, such as an α-halo ketone or ester, followed by an intramolecular cyclization to form the benzofuran ring.

A specific example is the reaction of a phenol with a β-keto ester, which can be directed to form benzofurans. nih.govthieme-connect.com For instance, the reaction of phenols with α-methoxy-β-ketoesters, mediated by perchloric acid (HClO4) in the presence of water, yields benzofuran derivatives. thieme-connect.com

Reactant 1Reactant 2Catalyst/ReagentProduct Type
o-Hydroxyaryl AldehydeActive Methylene CompoundBaseBenzofuran Derivative
Phenolβ-Keto EsterIron(III) ChloridePolysubstituted Benzofuran
Phenolα-Methoxy-β-ketoesterPerchloric Acid / WaterBenzofuran Derivative

Reaction of 5-Hydroxybenzofuran with Methanol (B129727) and Acid Catalysts

Another direct route to this compound involves the etherification of 5-hydroxybenzofuran. This method is an application of the Williamson ether synthesis, where the hydroxyl group of the phenol is converted to a methoxy (B1213986) group.

The synthesis can be achieved by reacting 5-hydroxybenzofuran with a methylating agent, such as methanol, in the presence of an acid catalyst. The acid protonates the hydroxyl group, making it a better leaving group, or activates the methanol for nucleophilic attack. This method is a straightforward functional group interconversion to obtain the target compound from its hydroxylated precursor.

ReactantReagentCatalystProduct
5-HydroxybenzofuranMethanolAcidThis compound

Multi-step Organic Synthesis Strategies, e.g., for 2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one

The synthesis of aurones, such as 2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, represents a significant class of multi-step strategies involving this compound precursors. These syntheses are of particular interest due to the recognition of aurones as a template for diverse pharmacological activities. uni.lu A common and practical approach involves the condensation of a benzofuran-3(2H)-one with an aryl aldehyde. uni.lunih.gov

A general procedure for creating such aurone (B1235358) derivatives involves preparing a crude mixture from a benzofuran-3(2H)-one and a substituted benzaldehyde (B42025) (using 1.2 equivalents of the aldehyde) in ethanol. fishersci.ie Concentrated aqueous hydrochloric acid is added, and the mixture is stirred at 75°C for several hours. fishersci.ie Following a cooling period, the mixture is filtered, concentrated, and then worked up through dilution with water and extraction with ethyl acetate (B1210297). fishersci.ie One study specifically reports the synthesis of (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one and has evaluated its significant analgesic and anti-inflammatory effects in mice. uni-goettingen.de

Nucleophilic Substitution and Reductive Amination Routes

Nucleophilic substitution and reductive amination are versatile and powerful methods for functionalizing the this compound scaffold, particularly for introducing amine functionalities which are often critical for biological activity. simsonpharma.com

Nucleophilic Substitution: This reaction is frequently employed to modify derivatives like 3-chloro-5-methoxybenzofuran. The chlorine atom at the 3-position serves as a leaving group, allowing for its replacement by various nucleophiles to create a range of derivatives. nih.gov Similarly, in other derivatives, a dimethylamino group has been shown to be replaceable by other nucleophiles under appropriate reaction conditions. ontosight.ai

Reductive Amination: This method is a highly effective one-pot procedure for forming secondary and tertiary amines from a carbonyl compound and an amine. simsonpharma.com The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ. simsonpharma.com A specific application involves the synthesis of N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}cyclopentanamine from its corresponding 5-carboxaldehyde precursor. fishersci.nl In this process, the aldehyde undergoes reductive amination. fishersci.nl Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] is noted as a mild and remarkably selective reducing agent for this transformation, capable of reducing aldehydes selectively in the presence of ketones. fishersci.nl The direct reductive amination is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.nl

Synthesis of Key this compound Derivatives

The this compound core can be elaborated into a wide array of derivatives through various synthetic transformations, yielding compounds with ester groups, amino functionalities, and other substitutions relevant to medicinal chemistry.

Derivatives with Ester Groups, e.g., Ethyl this compound-2-carboxylate

The introduction of an ester group, particularly at the 2-position, is a common strategy. Ethyl this compound-2-carboxylate is a key intermediate whose derivatives have been explored for potential antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov

One synthetic route to this ester involves the intramolecular cyclization of (2-formyl-4-methoxy-phenoxy)-acetic acid ethyl ester. fishersci.ca In this procedure, the starting material is dissolved in dimethoxyethane and treated with potassium tert-butoxide (KOtBu) at low temperatures (-15 °C). fishersci.ca Another established method involves the reaction of 2-Hydroxy-4-methoxybenzaldehyde with ethyl chloroacetate. uni.lu

Starting MaterialReagent 1Reagent 2Product
(2-formyl-4-methoxy-phenoxy)-acetic acid ethyl esterPotassium tert-butoxide-Ethyl this compound-2-carboxylate
2-Hydroxy-4-methoxybenzaldehydeEthyl chloroacetate-Ethyl this compound-2-carboxylate

Incorporation of Amino Groups via Aminomethylation

Aminomethylation, such as the Mannich reaction, is a key method for introducing an amino group into the benzofuran structure, which can enhance its reactivity and biological potential. fishersci.atnih.gov This reaction typically involves the treatment of a substrate with formaldehyde (B43269) and a primary or secondary amine. nih.gov For example, the aminomethylation of certain benzofuran derivatives has been achieved using formaldehyde and 4-chloroaniline (B138754) in an ethanol solvent at low temperatures (0–5°C), resulting in the introduction of an aminomethyl group and facilitating further functionalization. nih.gov The aminomethylation of 2-aryl-5-hydroxybenzofuran has also been reported to occur in acetic acid when using bisdimethylaminomethane. uni.lu

Synthesis of Substituted Benzofuran-3(2H)-ones, e.g., this compound-3(2H)-one

This compound-3(2H)-one is a valuable intermediate used in the synthesis of more complex bioactive molecules, including certain chalcone (B49325) derivatives evaluated for cytotoxicity against cancer cell lines. nih.gov The synthesis of this ketone can be achieved through several routes.

One detailed method starts from 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. wikipedia.org The synthesis involves a series of reactions including treatment with boron trichloride, chloroacetonitrile, and aluminum(III) chloride, followed by refluxing with potassium acetate in ethanol to yield the final cyclized product. wikipedia.org A 90% yield for the final cyclization step has been reported. wikipedia.org

An alternative, modern approach utilizes microwave-assisted synthesis. ontosight.ai In this method, a substituted benzoate (B1203000) is heated in a mixture of DMF and MeOH with a base like K3PO4 under microwave irradiation (e.g., 300 W at 150 °C for 30 minutes). ontosight.ai This rapid procedure can provide this compound-3(2H)-one in moderate yields (around 55%). ontosight.ai

PropertyValueSource(s)
Yield (Microwave) 55% ontosight.ai
Melting Point 90–92 °C ontosight.ai
Appearance Yellow Solid ontosight.ai
¹H NMR (CDCl₃, 400 MHz) δ 7.26–7.23 (m, 1H), 7.09–7.05 (m, 2H), 4.65 (s, 2H), 3.81 (s, 3H) ontosight.ai
¹³C NMR (CDCl₃, 100 MHz) δ 200.4, 169.6, 155.2, 128.2, 121.3, 114.7, 104.0, 75.7, 56.1 ontosight.ai

Derivatives for Advanced Medicinal Chemistry Applications

The this compound scaffold is a cornerstone for the development of compounds with a wide spectrum of therapeutic potential. nih.gov Its derivatives are actively investigated in medicinal chemistry for various applications.

Anticancer Activity : Numerous studies have focused on synthesizing this compound derivatives as potential anticancer agents. wikipedia.org For example, derivatives of this compound-3(2H)-one have been used to create chalcones that show cytotoxic effects against various cancer cell lines. nih.gov Other research has involved modifying the benzene ring at position 5 to generate 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, which were also assessed for their anticancer properties. wikipedia.org

Antimicrobial and Anti-inflammatory Properties : Derivatives of ethyl this compound-2-carboxylate have been studied for their potential antimicrobial and anti-inflammatory activities. nih.gov Additionally, the synthesis of 6-(ω-Bromoacetyl)-2,3-diphenyl-5-methoxybenzofuran and its subsequent conversion to various heterocyclic systems has yielded compounds with promising antimicrobial properties. foodb.ca

The versatility of the this compound core allows for the synthesis of a diverse library of compounds, making it a privileged structure in the ongoing search for new and effective therapeutic agents. nih.govwikipedia.org

Synthesis of 5-(2-amino-4-styrylpyrimidine-4-yl)-4-methoxybenzofuran-6-ol as Amyloid Imaging Agents

For potential use in imaging, this compound was also labeled with iodine-125 (B85253) via an electrophilic substitution reaction, using Iodogen as an oxidizing agent. nih.gov This radioiodination achieved a radiochemical yield of 80%. nih.gov

Synthesis of 6-(omega-Bromoacetyl)-2,3-diphenyl-5-methoxybenzofuran Derivatives for Antimicrobial Studies

For the exploration of new antimicrobial agents, 6-(omega-bromoacetyl)-2,3-diphenyl-5-methoxybenzofuran derivative (2) was synthesized. nih.gov This key intermediate serves as a starting point for the synthesis of various benzofuran derivatives that incorporate heterocyclic ring systems. nih.gov The synthesis of the initial bromoacetyl derivative allows for subsequent reactions with different nucleophilic reagents to introduce diverse functionalities and create a library of compounds for antimicrobial screening. nih.govresearchgate.netresearchgate.net

Synthesis of N-Benzyl-3-(2-morpholine)ethoxy-5-methoxybenzofuran-2-carboxamide for Cannabinoid Agonist Research

In the context of research into novel cannabinoid agonists, N-Benzyl-3-(2-morpholine)ethoxy-5-methoxybenzofuran-2-carboxamide was synthesized. mdpi.comacs.org The synthesis involves the reaction of 5-Methoxy-3-(2-ethyl morpholine) benzofuran-2-carboxylic acid with benzylamine. mdpi.com The coupling is facilitated by TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF (Dimethylformamide) at room temperature under a nitrogen atmosphere. mdpi.com After the reaction, the solvent is removed, and the product is extracted with ethyl acetate and purified by column chromatography to yield the desired benzofuran-2-carboxamide (B1298429) as yellow crystals. mdpi.com

Synthesis of 3-Arylaminobenzofuran Derivatives Targeting Tubulin

A series of 3-arylaminobenzofuran derivatives have been synthesized and evaluated for their potential as tubulin inhibitors, which are of interest in anticancer research. figshare.comacs.orgacs.org These syntheses focused on introducing a methoxy group at various positions (C-4, C-5, C-6, or C-7) of the 3-(3′,4′,5′-trimethoxyanilino)benzo[b]furan skeleton, which also contains a methoxy or ethoxycarbonyl group at the C-2 position. acs.org

One of the most promising compounds from this series is 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan. acs.orgacs.org The research indicated that the placement of the methoxy group on the benzofuran ring significantly impacts the compound's antiproliferative activity, with the C-6 substitution showing the greatest potency. figshare.comacs.orgacs.org

Synthesis of Benzofuran-Isoxazole Hybrid Heterocyclic Units

The synthesis of hybrid molecules combining benzofuran and isoxazole (B147169) motifs has been explored to generate novel compounds with potential antimicrobial properties. asianpubs.orgniscpr.res.inresearchgate.netniscair.res.in One approach involves a multi-step synthesis starting from 5-chlorosalicylaldehyde. asianpubs.orgresearchgate.netresearchgate.net Another synthetic route starts with 1-(2,5-dihydroxyphenyl)ethanone, which is reacted with 3-bromoprop-1-yne to yield an intermediate that is further processed to create the benzofuran-isoxazole hybrids. niscpr.res.in These synthetic strategies allow for the creation of a diverse range of 3,5-disubstituted isoxazoles attached to a benzofuran core. niscpr.res.in The structures of these hybrid compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. asianpubs.orgniscpr.res.inresearchgate.netresearchgate.net

Reaction Mechanisms and Selectivity in this compound Synthesis

Electrophilic Substitution Reactions and Regioselectivity

The reactivity and orientation of electrophilic aromatic substitution (EAS) on the benzofuran ring are significantly influenced by the substituents present on the ring. orgosolver.com The mechanism of EAS generally involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. orgosolver.comsavemyexams.com A proton is subsequently removed to restore the aromaticity of the ring. orgosolver.com

In the case of this compound, the methoxy group (-OCH3) is an electron-donating group. orgosolver.com Such groups activate the aromatic ring towards electrophilic attack and are ortho-, para-directing. orgosolver.com Therefore, in electrophilic substitution reactions of this compound, the incoming electrophile is directed to the positions ortho and para to the methoxy group. The regioselectivity, or the specific position of substitution, is determined by the electronic effects of the substituents on the aromatic ring. orgosolver.com

Role of Catalysts and Reaction Conditions

The synthesis of this compound and its derivatives is significantly influenced by the choice of catalyst and the specific reaction conditions employed. Various catalytic systems, including those based on palladium, rhodium, and other transition metals, as well as acid catalysts, have been utilized to facilitate the desired transformations.

Palladium catalysts are frequently employed in the synthesis of this compound derivatives. For instance, palladium-catalyzed C-H arylation of this compound with triarylantimony difluorides can be achieved using Pd(OAc)2 as a catalyst in the presence of CuCl2. It has been noted that this compound, which contains an electron-donating group, exhibits slightly lower reactivity in these reactions compared to unsubstituted benzofuran. nih.gov In other palladium-catalyzed reactions, such as those involving 2-aryloxymethyl-1,4-naphthoquinones, the choice of ligands and additives is crucial. Optimal conditions for the synthesis of 2H,3′H-Spiro[this compound-3,2′-naphthalene]-1′,4′-dione involved 10 mol % of palladium(II) acetate, 15 mol % of 3,5-dichloropyridine (B137275), and 5 mol % of trifluoroacetic acid in acetic acid at 110 °C. acs.org

Rhodium catalysts have also proven effective. For example, a rhodium-catalyzed two-fold C-H/C-H cross-coupling reaction using RhCl3·3H2O as the catalyst has been developed. In this reaction, this compound was successfully coupled to yield the corresponding product. pku.edu.cn

Acid catalysts play a significant role in cyclization reactions. Polyphosphoric acid has been used as a catalyst in the cyclization of 3-(this compound-3-yl)propionic acid. smolecule.com Propylphosphonic anhydride (T3P®) has been identified as a novel and effective catalyst for the one-pot synthesis of α-aminonitriles from heteroaromatic aldehydes like this compound-2-carbaldehyde, offering advantages such as operational simplicity and short reaction times. rhhz.net

The synthesis of (this compound-2-yl)boronic acid, a key intermediate for Suzuki-Miyaura coupling reactions, involves the use of n-butyllithium for lithiation followed by reaction with trimethyl borate. benchchem.com The subsequent Suzuki-Miyaura coupling typically utilizes a palladium catalyst, such as Pd(PPh3)4, along with a base like K2CO3. benchchem.com

Furthermore, the choice of solvent and temperature can dramatically affect the outcome of the reaction. For instance, in the synthesis of benzofuran-based 1,3,5-substituted pyrazole (B372694) derivatives, zirconium chloride was found to be an efficient catalyst, with the reaction proceeding smoothly at room temperature. researchreviewonline.com The hydrogenation of this compound has been achieved using ruthenium nanoparticles in a Lewis acid-modified supported ionic liquid phase, demonstrating the versatility of this catalytic system under continuous flow conditions. acs.orgmpg.de

Table 1: Catalysts and Conditions in the Synthesis of this compound Derivatives

Catalyst/Reagent Reaction Type Substrate(s) Product Key Conditions Source
Pd(OAc)2 / CuCl2 C-H Arylation This compound, Triarylantimony difluorides 2-Aryl-5-methoxybenzofurans 1,2-DCE, 80 °C, aerobic nih.gov
Palladium(II) acetate / 3,5-dichloropyridine / Trifluoroacetic acid Spirocyclization 2-(4-Methoxyphenoxymethyl)-1,4-naphthoquinone 2H,3′H-Spiro[this compound-3,2′-naphthalene]-1′,4′-dione Acetic acid, 110 °C acs.org
RhCl3·3H2O C-H/C-H Cross-Coupling Imidazolium salt, this compound 2-fold C-H/C-H cross-coupling product Toluene, 140 °C pku.edu.cn
Polyphosphoric acid Cyclization 3-(this compound-3-yl)propionic acid 7-methoxy-2,3-dihydro-1H-cyclopenta[b]benzofuran-3-one Not specified smolecule.com
Propylphosphonic anhydride (T3P®) One-pot α-aminonitrile synthesis This compound-2-carbaldehyde, amine, TMSCN α-aminonitrile of this compound Not specified rhhz.net
n-Butyllithium / Trimethyl borate Borylation This compound (this compound-2-yl)boronic acid THF, -78°C to 10°C benchchem.com
Zirconium chloride Aldol Condensation 2-Acetyl-5-methoxybenzofuran, Aromatic aldehydes Benzofuran chalcones Room temperature, neat or various solvents researchreviewonline.com
Ruthenium nanoparticles on SILP-LA Hydrogenation This compound 5-Methoxy-2,3-dihydrobenzofuran Decalin, 175 °C, 20 bar H2 acs.orgmpg.de
Gold catalyst / Zinc Lewis acid C2-Alkynylation This compound, TIPS-EBX 2-Alkynyl-5-methoxybenzofuran Not specified beilstein-journals.org
DMAP Tandem Cyclization ortho-Hydroxy α-aminosulfone, dicarbonyl α-bromo-substituted compounds Aminobenzofuran spiro compounds Anhydrous DCE, ambient temperature nih.gov

Investigation of Unexpected Products in Cyclization Reactions

In the synthesis of complex molecules involving cyclization of this compound derivatives, the formation of unexpected products has been observed, providing valuable insights into reaction mechanisms and the reactivity of intermediates.

One notable example is the acid-catalyzed cyclization of 3-(this compound-3-yl)propionic acid. smolecule.com While the expected product was a naphtho[1,8-bc]furan derivative, the reaction, when catalyzed by polyphosphoric acid, yielded an unexpected product: 7-methoxy-2,3-dihydro-1H-cyclopenta[b]benzofuran-3-one. smolecule.com This outcome suggests an alternative intramolecular cyclization pathway is favored under these conditions.

In another instance, during the synthesis of a benzofuran-based cage-shaped borate, an attempt to functionalize this compound at a specific position led to an undesired regioisomer. rsc.org Deprotonation of this compound with n-butyllithium followed by treatment with ethyl chloroformate resulted in the formation of a carbinol bound at the 2-position of the benzofuran ring, rather than the intended position. This highlights the influence of the methoxy group on the regioselectivity of the reaction. rsc.org

Furthermore, investigations into the reactions of phenylglyoxylic acids have led to the discovery of unexpected p-quinone methide (p-QM) structures. mdpi.com While not directly starting from this compound, these studies on related phenyl precursors reveal that certain cyclization attempts can lead to complex rearrangements and the formation of unforeseen scaffolds. For example, attempts to cyclize 2,4,5-trimethoxyphenylglyoxylic acid under various acidic conditions resulted in the formation of a dimeric p-QM structure instead of the expected benzofuranone. mdpi.com

These examples underscore the complexity of cyclization reactions and the importance of carefully controlling reaction conditions to achieve the desired products. The characterization of these unexpected products often provides a deeper understanding of the underlying reaction pathways and the electronic and steric factors that govern them.

Aromatic Reactivity Patterns

The benzene portion of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. This group directs incoming electrophiles primarily to the positions ortho and para to itself. However, the para position is blocked by the fused furan ring, making the ortho positions (C4 and C6) the most probable sites for substitution.

Electrophilic Aromatic Substitution (EAS) at the Methoxy-substituted Position

The methoxy group at the C5 position significantly enhances the nucleophilicity of the aromatic ring, facilitating reactions with electrophiles. The directing effect of the methoxy group is a dominant factor in determining the regioselectivity of these substitutions.

Bromination of activated aromatic compounds is a classic example of electrophilic aromatic substitution. In the case of this compound, the methoxy group activates the ortho positions (C4 and C6) towards electrophilic attack. The reaction typically proceeds by treating the substrate with a source of electrophilic bromine, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in a suitable solvent. The methoxy group's strong activating and ortho-directing nature facilitates bromination at the position adjacent to it. arkat-usa.org Steric hindrance can influence the distribution between the C4 and C6 positions, though substitution at the less hindered C6 position is often favored.

Table 1: Representative Bromination of Methoxy-Substituted Aromatic Compounds This table illustrates a general reaction, as specific data for this compound was not available.

ReactantReagentProductPosition of Bromination
Anisole (Methoxybenzene)Br₂ in Acetic Acid4-Bromoanisolepara to methoxy
o-Methoxyphenol AcetateBr₂ with Iron powder catalyst5-bromo-2-methoxyphenyl acetatepara to methoxy, meta to acetoxy

Data derived from general organic chemistry principles and a synthesis method for 5-bromo-2-methoxyphenol. google.com

Formylation, the introduction of a formyl group (-CHO), can be achieved on electron-rich aromatic rings via methods like the Vilsmeier-Haack reaction. chemistrysteps.comjk-sci.com This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile. cambridge.orgorganic-chemistry.org For this compound, the Vilsmeier-Haack reaction is expected to introduce a formyl group at one of the activated ortho positions (C4 or C6). The reaction works best with aromatic compounds containing electron-donating groups, such as the methoxy group in this case. chemistrysteps.com Benzofuran itself is known to undergo formylation, primarily at the 2-position of the furan ring. cambridge.org However, the powerful activating effect of the C5-methoxy group makes substitution on the benzene ring a competing and likely pathway.

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile, reacting with an activated aromatic ring to form an azo compound. wikipedia.org The reaction requires an electron-rich coupling agent, a role that this compound can fulfill due to the activating nature of the methoxy substituent. The aryldiazonium cation would attack the nucleophilic carbon positions ortho to the methoxy group (C4 and C6). wikipedia.org This reaction is fundamental in the synthesis of a wide variety of dyes and pigments.

Reactions of the Furan Ring

While the benzene ring is activated towards EAS, the furan ring also possesses its own distinct reactivity, particularly a susceptibility to oxidation and ring-opening reactions.

Oxidation Reactions

The furan ring in benzofuran derivatives is susceptible to oxidation, which can lead to ring-opening. rsc.orgnih.gov Furan can react with various oxidants, including singlet oxygen or catalytic systems like Mn(III)/Co(II), to form a conjugated 1,4-dicarbonyl moiety through an endoperoxide intermediate. rsc.orgresearchgate.net In the context of benzofuran, such an oxidation would cleave the C2-C3 bond of the furan ring. For this compound, this would result in a substituted phenol derivative with a dicarbonyl-containing side chain at the C2 position of the original benzene ring. This transformation highlights the ability of the furan moiety to act as a masked 1,4-dicarbonyl system. Ozonolysis is another oxidative process that can cleave the furan ring, typically yielding salicylaldehyde and salicylic acid derivatives from benzofuran. youtube.com

Reduction Reactions

The benzofuran ring system can undergo reduction to yield partially or fully saturated products. The specific outcome depends on the chosen reagents and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of the furan ring in benzofurans. For this compound, this reaction typically targets the C2-C3 double bond of the furan moiety. The use of specific catalysts can achieve selective hydrogenation, yielding the corresponding 2,3-dihydrobenzofuran derivative. For instance, ruthenium nanoparticles have been shown to be effective for this transformation. This selective reduction is significant as the 2,3-dihydrobenzofuran scaffold is a key structural motif in various biologically active molecules and natural products.

Dissolving Metal Reduction (Birch Reduction): Aromatic ethers, such as this compound, are susceptible to reduction by sodium in liquid ammonia, a reaction known as the Birch reduction. This reaction proceeds via solvated electrons, which are generated when sodium dissolves in liquid ammonia, creating a characteristic deep blue solution. reddit.com The methoxy group, being an electron-donating group, directs the reduction to the benzene ring of the benzofuran system. The typical outcome for an aryl methyl ether is the reduction of the aromatic ring to a non-conjugated diene. While specific studies on this compound are not detailed in the provided search results, the general mechanism involves the addition of electrons and protons (from an alcohol co-solvent) to the aromatic ring. This process generally does not affect the furan ring but transforms the benzene portion of the molecule.

Table 1: Summary of Reduction Reactions of this compound
Reaction TypeReagentsProduct TypeNotes
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Ru, Pd/C)5-Methoxy-2,3-dihydrobenzofuranSelectively reduces the furan ring's C2-C3 double bond.
Birch ReductionNa, liquid NH₃, Alcohol (e.g., EtOH)Dihydro-dimethoxybenzofuran derivativeReduces the aromatic benzene ring, leaving the furan ring intact.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) at the 5-position is a key functional group that can undergo cleavage to yield the corresponding phenol, 5-hydroxybenzofuran. This transformation is important for further functionalization or for synthesizing derivatives that mimic natural phenolic compounds.

Ether Cleavage / Demethylation: The cleavage of the aryl methyl ether in this compound is typically achieved using strong Lewis acids or proton acids.

Boron Tribromide (BBr₃): BBr₃ is a highly effective reagent for the demethylation of aryl methyl ethers. nih.govnih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov This process is often performed at low temperatures in an inert solvent like dichloromethane to prevent side reactions. researchgate.net

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used to cleave the ether bond. stackexchange.com The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl carbon. stackexchange.com This method is effective but may require harsher conditions compared to BBr₃.

The resulting 5-hydroxybenzofuran is a versatile intermediate, itself a core component of various natural products and biologically active molecules. thieme-connect.com

Reactivity of Specific Derivatives

The introduction of functional groups at other positions of the this compound skeleton modifies its reactivity, allowing for the synthesis of a diverse range of complex molecules.

This compound-3(2H)-one features a ketone functional group within the dihydrofuran ring. chemspider.com This ketone is the primary site of reactivity. Standard ketonic reactions can be applied to this molecule:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting this compound-3-ol is a key intermediate for synthesizing other derivatives.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: The α-protons (at the C2 position) are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes or ketones.

This derivative contains an acetamide functional group. The reactivity can be centered on the amide linkage or the aromatic ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-amino-5-methoxybenzofuran and acetic acid.

Reduction: A crucial reaction for this class of compounds is the reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to the corresponding secondary amine, N-ethyl-5-methoxybenzofuran-3-amine. This transformation is analogous to the synthesis of related amine derivatives. dea.gov

This compound is an important derivative with a tertiary amine side chain. Its synthesis highlights a key transformation of related precursors. A primary synthetic route involves the reduction of the corresponding amide, 2-(this compound-3-yl)-N,N-dimethylacetamide. dea.gov

The synthesis typically starts from this compound-3-yl-acetic acid, which is first converted to its acid chloride. dea.gov Reaction of the acid chloride with dimethylamine yields the amide intermediate. Subsequent reduction of this amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) furnishes 2-(this compound-3-yl)-N,N-dimethylethanamine. dea.gov

Table 2: Key Reactions of this compound Derivatives
DerivativeReaction TypeReagentsProduct
This compound-3(2H)-oneReductionNaBH₄ or LiAlH₄This compound-3-ol
N-(this compound-3-yl)acetamideReductionLiAlH₄N-Ethyl-5-methoxybenzofuran-3-amine
2-(this compound-3-yl)-N,N-dimethylacetamideReductionLiAlH₄2-(this compound-3-yl)-N,N-dimethylethanamine

Advanced Reaction Chemistry

The this compound scaffold is a valuable building block in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used for the functionalization of the benzofuran ring system.

Suzuki Cross-Coupling: This reaction involves the coupling of a benzofuran derivative (typically a halide or triflate) with an organoboron compound. It is a powerful tool for creating biaryl structures, which are prevalent in medicinal chemistry. semanticscholar.org For example, a bromo-substituted this compound could be coupled with various arylboronic acids to generate a library of 2-aryl-5-methoxybenzofuran derivatives. semanticscholar.org

Tsuji-Trost Reaction: This palladium-catalyzed reaction involves the nucleophilic substitution of an allylic-type substrate. Benzofuran-2-ylmethyl acetates, for instance, can react with a variety of soft nucleophiles (including nitrogen, sulfur, oxygen, and carbon-based nucleophiles) to produce 2-substituted benzofurans in high yields. nih.govunicatt.it The choice of palladium catalyst and ligand system is crucial for the success of these transformations. nih.govunicatt.it

C-H Functionalization/Cyclization: Advanced strategies include tandem reactions where palladium catalysts mediate an initial C-H functionalization followed by a cyclization event. Such a process has been used to synthesize 5-hydroxybenzofuran derivatives from benzoquinone and terminal alkynes, where the benzoquinone acts as both a reactant and an internal oxidant. nih.gov

These advanced methods provide efficient pathways to complex molecules containing the this compound core, highlighting its utility as a synthetic platform.

Advanced Applications and Research Directions

Material Science Applications

The benzofuran (B130515) core is a subject of interest in material science due to its rigid, planar structure and electronic properties. nih.gov The introduction of substituents, such as the 5-methoxy group, can modulate these properties, opening avenues for the creation of specialized materials.

Polymer Chemistry

While research into polymers derived directly from the 5-Methoxybenzofuran monomer is still an emerging area, the broader class of furan-based polymers is of significant industrial interest. researchgate.net Studies on the parent compound, benzofuran, have demonstrated its capability to undergo cationic polymerization to produce polybenzofuran, an optically active polymer with a controlled molecular weight. researchgate.net In reactions involving derivatives such as 2-vinyl-5-methoxybenzofuran, polymerization of other components has been observed, indicating the stability of the benzofuran ring under certain conditions and suggesting its potential as a core component in more complex polymer structures. thieme-connect.com The incorporation of the this compound moiety into polymer chains could influence properties such as thermal resistance, solubility, and electronic behavior. researchgate.net

Liquid Crystals

Heterocyclic compounds are increasingly investigated for their use in liquid crystal (LC) technology. The rigid core of the benzofuran system is a suitable structural element for creating the mesogenic (liquid crystal-forming) phases. google.com Specific derivatives of this compound have been identified as intermediates in the synthesis of liquid crystal materials. lookchem.comambeed.com For example, Methyl 2-tert-butyl-5-Methoxybenzofuran-3-carboxylate is noted for its potential use in liquid crystal intermediates. lookchem.com The presence and position of the methoxy (B1213986) group can influence the molecule's polarity and geometry, which are critical factors in determining the type and temperature range of the liquid crystal phases formed.

Functional Materials

Beyond polymers and liquid crystals, this compound derivatives are being explored for other functional materials. Their applications in material sciences are varied, with potential uses in optoelectronics and semiconductors. researchgate.net Notably, derivatives like Methyl 2-tert-butyl-5-Methoxybenzofuran-3-carboxylate are considered for the production of Organic Light-Emitting Diode (OLED) materials, highlighting the scaffold's utility in the development of advanced electronic and photonic devices. lookchem.com

Agrochemical Applications

The benzofuran scaffold is a key component in the development of new agrochemicals, with derivatives showing promise as herbicides, fungicides, and bactericides. nih.govresearchgate.net This is driven by the need for new modes of action to combat resistance and for compounds with more favorable environmental profiles. nih.gov

Research into "natural-like" or "bio-inspired" herbicides has identified benzofuran-2-acetic esters as a highly promising class of molecules. nih.gov A study assessing the phytotoxic activity of several such esters found that a 5-methoxy substituted derivative was particularly effective. nih.gov

Herbicidal Activity of Methyl 2-(this compound-2-yl)hexanoate (M3) nih.gov
Target SpeciesCommon NameTypeObserved Effect
Arabidopsis thalianaThale Cress (Model)DicotSignificant phytotoxic activity; reduction in shoot and root systems at low concentrations.
Zea mays L.CornMonocot (Crop)High phytotoxicity.
Echinochloa crus-galliBarnyard GrassMonocot (Weed)High phytotoxicity.
Lactuca sativa L.LettuceDicot (Crop)High phytotoxicity.
Amaranthus retroflexus L.Red-root PigweedDicot (Weed)High phytotoxicity.

Furthermore, various benzofuran derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. nih.govacs.org These compounds function by disrupting essential biological processes in the fungi, such as cell membrane integrity or specific enzyme functions. Similarly, novel benzofuran derivatives containing disulfide moieties have shown remarkable antibacterial activity against critical plant pathogens like Xanthomonas oryzae, which causes bacterial blight in rice. nih.govacs.org

Use as Chemical Probes and Biological Tools

The unique photophysical properties of the benzofuran ring system make it an excellent scaffold for the design of chemical probes and biological tools. These tools are crucial for visualizing and interrogating complex biological processes in real-time.

Derivatives of benzofuran can be engineered to function as fluorescent probes for biological imaging. Theoretical and experimental studies have shown that the structure of a benzofuran derivative can be modulated by adding various electron-donating or electron-withdrawing substituents to optimize its linear and nonlinear optical properties. One study focused on 2-(5-formylbenzofuran-2-yl)acetamide, which contains a reactive aldehyde group that allows for conjugation to proteins. By attaching different groups to the molecule, researchers can fine-tune its absorption and fluorescence characteristics for specific imaging applications.

Beyond imaging, benzofuran derivatives serve as valuable tools for studying protein-ligand interactions. Techniques such as circular dichroism and fluorescence spectroscopy, combined with computational molecular docking, are used to investigate how these compounds bind to proteins like bovine serum albumin (BSA). Such studies are fundamental to understanding the therapeutic potential of benzofurans and their use as carriers in drug delivery systems. These investigations reveal that benzofuran derivatives can alter the secondary structure and thermal stability of proteins upon binding.

Pharmacological Profile Optimization and Therapeutic Potential

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov The 5-methoxy substitution, in particular, has been featured in several potent experimental compounds.

A significant area of research is the development of benzofuran-based anticancer agents that act as inhibitors of tubulin polymerization. nih.gov Microtubules are critical for cell division, making them an important target for cancer therapy. Several derivatives of this compound have shown potent antiproliferative activity by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and arresting the cell cycle.

Anticancer Activity of Selected this compound Derivatives nih.gov
Compound Name/IdentifierTarget Cancer Cell LineMechanism of ActionReported Activity (IC₅₀)
(this compound-2-yl)(3,4,5-trimethoxyphenyl)methanoneVarious Human Cancer Cell LinesTubulin Polymerization InhibitorInactive or weakly active, serving as a structural baseline.
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (Compound 9)Head and Neck (SQ20B)Cytotoxic Agent0.46 µM
Methyl 3-(3,4,5-trimethoxyphenylamino)-5-methoxybenzofuran-2-carboxylate (3e)Various Human Cancer Cell LinesAntiproliferative AgentShowed improved activity over non-methoxylated analogs. cardiff.ac.uk

Additionally, derivatives of this compound have been investigated for their effects on the central nervous system. For instance, 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) was synthesized and evaluated for its affinity for serotonin (B10506) receptors, demonstrating the scaffold's potential in the design of novel neurological drugs. The optimization of the benzofuran scaffold through structure-activity relationship (SAR) studies continues to be a key strategy for enhancing the therapeutic potential and selectivity of these compounds. nih.gov

Development of Natural-like Herbicides

The structural motif of this compound is being explored as a template for the creation of 'natural-like' or 'bio-inspired' herbicides. This approach aims to develop new herbicidal compounds with safer toxicological and environmental profiles by utilizing the core of natural products. Research in this area has led to the synthesis of novel benzofuran-2-acetic esters, which have demonstrated significant phytotoxic activity.

Detailed Research Findings

A study investigating the herbicidal potential of a series of benzofuran-2-acetic esters found that these compounds exhibited notable phytotoxicity. nih.gov In particular, methyl 2-(this compound-2-yl)hexanoate (M3) was identified as having the highest phytotoxic activity among the tested molecules. nih.gov This compound was effective against both monocotyledonous and dicotyledonous plants, including weed species.

The efficacy of M3 was evaluated against two crop species, Zea mays L. (a monocot) and Lactuca sativa L. (a dicot), and two weed species, Echinochloa crus-galli (a monocot) and Amaranthus retroflexus L. (a dicot). nih.gov The results indicated that M3 was particularly effective in post-emergence applications. nih.gov When compared to the widely used commercial herbicide glyphosate, M3 demonstrated a lower but comparable level of activity. nih.gov The research suggests that these readily synthesizable benzofuran-2-acetic esters are effective even at low concentrations and can be applied as a liquid spray. nih.gov The addition of adjuvants may further enhance their penetration through the leaf cuticle. nih.gov

The initial assessment of these novel compounds was conducted in vitro on the model plant species Arabidopsis thaliana, where all the synthesized benzofuran-2-acetic esters (M1-M5) showed significant phytotoxic effects, reducing both the shoot and root systems at low concentrations. nih.gov

Data on Herbicidal Activity

The following tables summarize the phytotoxic effects of the benzofuran-2-acetic ester, methyl 2-(this compound-2-yl)hexanoate (M3), on various plant species.

Table 1: Plant Species Tested for Herbicidal Activity of M3

Plant Species Common Name Type
Arabidopsis thalianaThale cressDicot
Zea mays L.MaizeMonocot
Echinochloa crus-galliBarnyard grassMonocot
Lactuca sativa L.LettuceDicot
Amaranthus retroflexus L.Red-root pigweedDicot

Table 2: Comparative Herbicidal Activity of M3

Compound Target Weeds Efficacy Optimal Application
Methyl 2-(this compound-2-yl)hexanoate (M3)Monocots and DicotsSignificant phytotoxicityPost-emergence
GlyphosateBroad-spectrumHigh phytotoxicityPost-emergence

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

A comprehensive spectroscopic analysis of 5-Methoxybenzofuran has been conducted using a suite of advanced analytical techniques. Each method provides unique insights into the molecular structure and bonding of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrational assignments for this compound and related derivatives typically include:

Aromatic C-H stretching: These vibrations are generally observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group of the methoxy (B1213986) substituent gives rise to stretching vibrations in the 3000-2850 cm⁻¹ range.

C=C aromatic stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) and furan (B31954) rings typically appear in the 1600-1400 cm⁻¹ region.

C-O-C stretching: The ether linkage in the furan ring and the methoxy group results in strong C-O stretching bands, which are characteristic of such functional groups.

Out-of-plane C-H bending: These deformations, which are useful for determining the substitution pattern of the aromatic ring, are expected in the fingerprint region below 1000 cm⁻¹.

While a detailed experimental FT-IR spectrum specifically for this compound is not widely published, analysis of its derivatives, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl, reveals significant absorbances in the 600-1700 cm⁻¹ range, indicative of the core benzofuran (B130515) structure. nih.gov Computational studies on related benzofuran derivatives using Density Functional Theory (DFT) have been employed to predict vibrational wavenumbers, showing good correlation with experimental data. nih.govmdpi.com

Table 1: Characteristic FT-IR Vibrational Modes for this compound Moiety
Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Methoxy)3000 - 2850
Aromatic C=C Stretch1600 - 1400
C-O-C Asymmetric Stretch1275 - 1200
C-O-C Symmetric Stretch1150 - 1085
Out-of-plane C-H Bend< 1000

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methoxy group protons. Based on the analysis of related structures, the methoxy protons are expected to appear as a sharp singlet around 3.8-3.9 ppm. nih.gov The protons on the benzofuran ring system will show a more complex pattern of doublets and multiplets, with their specific chemical shifts and coupling constants being dependent on their position and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon of the methoxy group typically resonates at approximately 56 ppm. nih.gov The aromatic and furan ring carbons will appear in the downfield region, generally between 100 and 160 ppm. The chemical shifts of these carbons are influenced by the electronic effects of the oxygen atom and the methoxy substituent. While a specific experimental spectrum for this compound is not provided in the searched literature, data for derivatives like 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine show similar aromatic carbon spectra, indicating the consistency of the benzofuran core's chemical shifts. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core
Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
-OCH₃~3.8~56
Aromatic/Furan CH6.5 - 7.5100 - 150
Quaternary Aromatic/Furan C-110 - 160

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated benzofuran system. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran.

Studies on related benzofuran derivatives have been conducted to understand their photophysical properties. nih.gov Theoretical electronic absorption spectra for similar compounds have been obtained using Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transitions in both gas phase and in different solvents. mdpi.com For a derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, the electronic absorption spectra were recorded in the range of 200–900 nm. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. PubChem lists the top three peaks from a GC-MS analysis of this compound as having mass-to-charge ratios (m/z) of 148, 133, and a third, unspecified value. researchgate.net The peak at m/z 148 represents the molecular ion. The fragment at m/z 133 likely corresponds to the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. Further fragmentation of the benzofuran ring system would lead to other characteristic ions. In derivatives of this compound, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, a fragment ion at m/z 161 is observed, which corresponds to the 5-methoxybenzofuranyl-methylium ion. nih.gov

Table 3: Key Mass Spectrometry Fragments for this compound
m/zProposed FragmentLoss
148[M]⁺ (Molecular Ion)-
133[M - CH₃]⁺•CH₃

Computational Chemistry Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a vital tool for complementing and interpreting experimental spectroscopic data. DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for IR and Raman spectra), NMR chemical shifts, and electronic transitions (for UV-Vis spectra). mdpi.comresearchgate.net

For complex benzofuran derivatives, DFT calculations using functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been shown to provide theoretical spectroscopic data that are in good agreement with experimental findings. nih.govmdpi.com These computational models allow for the detailed assignment of vibrational modes and can help in the interpretation of complex NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. researchgate.net

Furthermore, computational studies can provide insights into the electronic structure of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity and electronic properties. libretexts.org While a comprehensive computational study focused solely on this compound was not identified in the search results, the methodologies are well-established and have been successfully applied to closely related structures, demonstrating their utility in characterizing this class of compounds. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for compounds like this compound, from its equilibrium geometry to its vibrational and electronic characteristics. Theoretical investigations on related benzofuran derivatives are commonly performed using the B3LYP functional with basis sets such as 6-311++G(d,p), which provides reliable results. researchgate.netresearchgate.net

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. The optimized geometry corresponds to a stationary point, which is confirmed as a true energy minimum by subsequent vibrational analysis. researchgate.netchempap.org This foundational calculation is essential for all further computational analyses.

Table 1: Representative Geometrical Parameters Calculated for Benzofuran Derivatives The following table illustrates the types of parameters obtained from a DFT geometry optimization. Specific values for this compound would require a dedicated computational study.

ParameterDescriptionTypical Calculated Value Range (Å or °)
C-C (ring)Carbon-Carbon bond lengths within the fused rings1.36 - 1.44 Å
C-O (furan)Carbon-Oxygen bond length within the furan ring1.36 - 1.38 Å
C-O (methoxy)Carbon-Oxygen bond length of the methoxy group~1.37 Å
O-CH3Oxygen-Methyl bond length of the methoxy group~1.43 Å
C-C-CBond angles within the benzene and furan rings106 - 133 °
C-O-CBond angle within the furan ring~106 °

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The resulting vibrational modes can be complex, often involving the coupled motion of several atoms.

To provide a detailed assignment for each vibrational mode, a Potential Energy Distribution (PED) analysis is conducted. researchgate.netresearchgate.net PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational frequency. This allows for an unambiguous assignment of the spectral bands observed experimentally, such as C-H stretching, C=C aromatic stretching, and C-O-C ether stretching, which are characteristic of this compound. researchgate.net

Table 2: Illustrative Vibrational Frequencies and PED Assignments for Benzofuran Structures This table demonstrates how vibrational modes are assigned using PED analysis. Experimental validation is required to confirm these theoretical assignments.

Vibrational ModeCalculated Frequency (cm⁻¹)Potential Energy Distribution (PED) Contribution
C-H stretch (aromatic)~3100&gt;90% ν(C-H)
C-H stretch (methyl)~2950&gt;90% ν(C-H)
C=C stretch (aromatic)~1620ν(C=C) + δ(C-C-H)
C-O-C stretch (asymmetric)~1250ν(C-O) + ν(C-C)
C-H out-of-plane bend~850γ(C-H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a valuable counterpart to experimental data. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors within the DFT framework. researchgate.netrsc.org The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. A strong correlation between the predicted and experimental chemical shifts serves to validate the proposed molecular structure. researchgate.net

Table 3: Comparison of Theoretical and Experimental NMR Chemical Shifts This table format is used to correlate GIAO-calculated NMR data with experimental findings to confirm molecular structures.

AtomTheoretical ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Theoretical ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C2----
C3----
C4----
C5----
OCH3----

Note: Dashes indicate that specific experimental and theoretical data for this compound were not available in the provided sources.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO would also be distributed across this π-conjugated system.

Table 4: Frontier Molecular Orbital Energy Parameters This table outlines the key energy values derived from FMO analysis, which are used to predict the electronic behavior and reactivity of a molecule.

ParameterDescriptionSymbol
Highest Occupied Molecular Orbital EnergyEnergy of the outermost electron-donating orbitalE_HOMO
Lowest Unoccupied Molecular Orbital EnergyEnergy of the lowest energy electron-accepting orbitalE_LUMO
HOMO-LUMO Energy GapIndicator of chemical stability and reactivityΔE

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would show negative potential (red) concentrated around the oxygen atoms of the furan ring and the methoxy group due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net These regions represent the most likely sites for interactions with electrophiles. The hydrogen atoms, particularly on the aromatic ring, would exhibit a slightly positive potential (blueish-green).

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative measure of electron localization in a molecule's spatial coordinates. It helps to visualize and analyze the nature of chemical bonding and electron pairs. The ELF value ranges from 0 to 1. An ELF value close to 1.0 corresponds to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. A value of 0.5 is characteristic of a uniform electron gas, often found in metallic bonds where electrons are highly delocalized.

In an ELF analysis of this compound, high ELF values would be expected in the regions corresponding to the C-C and C-H covalent bonds, the C-O bonds, and particularly around the oxygen atoms, indicating the presence of lone pair electrons. researchgate.net This analysis provides a detailed picture of the molecule's electronic structure that complements traditional bonding theories.

Localized Orbital Locator (LOL) Analysis

Localized Orbital Locator (LOL) analysis is a computational method used to visualize and understand chemical bonding. It provides a picture of electron localization in a molecule, which is valuable for interpreting its structure and reactivity. The LOL is based on the kinetic energy density, and its topology can reveal the locations of covalent bonds, lone pairs, and atomic cores. cdnsciencepub.comsemanticscholar.orgrsc.org High values of LOL indicate regions where electrons are highly localized.

For this compound, a detailed LOL analysis would be expected to show distinct regions of high electron localization corresponding to the covalent bonds within the benzofuran ring system and the methoxy group. A computational study on the parent molecule, 1-benzofuran, using Density Functional Theory (DFT) has shown clear localization for the C-C and C-H bonds of the benzene ring, as well as the C-C and C-O bonds of the furan ring. aip.orgresearchgate.net

In the case of this compound, the LOL plot would likely exhibit the following features:

Strong localization along the paths of all sigma bonds, indicating the covalent framework of the molecule.

Regions of high localization corresponding to the lone pairs on the oxygen atoms of the furan ring and the methoxy group.

Delocalization in the π-system of the benzene and furan rings, which would be represented by lower LOL values in the regions above and below the plane of the rings.

The methoxy group at the 5-position is an electron-donating group, which would be expected to influence the electron distribution in the benzene ring, and this effect might be subtly reflected in the LOL topology compared to unsubstituted benzofuran.

Table 1: Predicted Localized Orbital Locator (LOL) Features for this compound

Molecular FeaturePredicted LOL ValueInterpretation
C-C Bonds (Benzene Ring)HighLocalized sigma bonds
C-H BondsHighLocalized sigma bonds
C-O Bond (Furan Ring)HighLocalized sigma bond
C-O Bond (Methoxy Group)HighLocalized sigma bond
Oxygen Lone PairsHighLocalized non-bonding electrons
π-system (Aromatic Rings)Moderate to LowDelocalized pi electrons

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.orgfaccts.dewisc.edu It analyzes the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which can be quantified by second-order perturbation theory to estimate the stabilization energy associated with these interactions. researchgate.net

For this compound, NBO analysis would reveal key insights into its electronic structure. A study on a complex derivative containing a 4-methoxy-1-benzofuran moiety highlighted significant hyperconjugative interactions. nih.govsemanticscholar.org Based on this and general principles, the following donor-acceptor interactions are expected to be significant in this compound:

π-Conjugation: Delocalization from the π-orbitals of the benzene ring to the antibonding π*-orbitals of the furan ring, and vice versa, would be evident. The electron-donating methoxy group would enhance the electron density in the benzene ring, leading to stronger donor interactions from the aromatic system.

Hybridization: NBO analysis would also provide information on the hybridization of the atomic orbitals. The carbon atoms in the aromatic rings would be expected to have sp² hybridization, while the oxygen of the methoxy group would be approximately sp³ hybridized.

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOEstimated Stabilization Energy (E(2)) (kcal/mol)Interaction Type
LP (O, Furan)σ* (C-C, Furan)ModerateLone Pair Delocalization
LP (O, Methoxy)σ* (C-O, Methoxy)ModerateLone Pair Delocalization
π (Benzene)π* (Furan)Significantπ-Conjugation
π (Furan)π* (Benzene)Significantπ-Conjugation

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields of optoelectronics, and their properties can be predicted using computational methods like Density Functional Theory (DFT). nih.govresearchgate.netmdpi.comnih.govresearchgate.net Key NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these properties is related to the extent of intramolecular charge transfer and electron delocalization in a molecule.

Benzofuran derivatives have been investigated for their NLO properties. physchemres.orgjetir.org The presence of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. In this compound, the methoxy group acts as an electron donor, which can lead to a moderate NLO response.

Dipole Moment (μ): A non-zero dipole moment is expected due to the presence of the electronegative oxygen atoms and the asymmetry introduced by the methoxy group.

Polarizability (α): The molecule would be polarizable due to its extended π-electron system.

First-Order Hyperpolarizability (β): A moderate β value is anticipated, arising from the intramolecular charge transfer facilitated by the electron-donating methoxy group and the benzofuran ring system.

Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound

PropertyPredicted Value (a.u.)Significance
Dipole Moment (μ)> 0Indicates polarity
Polarizability (α)ModerateRelates to the ease of electron cloud distortion
First-Order Hyperpolarizability (β)ModerateIndicates potential for NLO applications

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. h-its.orgnih.govwikipedia.orgsemanticscholar.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Benzofuran derivatives are known to interact with various biological targets, including serotonin (B10506) receptors. nih.govresearchgate.net Given the structural similarities of this compound to known ligands for serotonin receptors, it is plausible that this compound could also interact with these targets. A hypothetical docking study of this compound into the binding site of a serotonin receptor, such as 5-HT₂A, might reveal the following interactions:

Hydrogen Bonding: The oxygen atom of the methoxy group or the furan ring could act as a hydrogen bond acceptor, interacting with donor residues in the receptor's binding pocket.

π-π Stacking: The aromatic benzofuran ring system could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Hydrophobic Interactions: The nonpolar regions of the molecule would likely participate in hydrophobic interactions with nonpolar residues in the receptor.

A structure-based design strategy for the 5-HT₅A serotonin receptor has been reported, highlighting the importance of specific interactions for ligand binding. biorxiv.org

Table 4: Potential Molecular Docking Interactions of this compound with a Serotonin Receptor

Interaction TypePotential Interacting ResiduesRole in Binding
Hydrogen BondingSerine, Threonine, AsparagineAnchoring the ligand in the binding pocket
π-π StackingPhenylalanine, Tyrosine, TryptophanStabilizing the ligand-receptor complex
Hydrophobic InteractionsLeucine, Isoleucine, ValineEnhancing binding affinity

Drug Likeness and ADMET Prediction Studies

In the early stages of drug discovery, it is essential to evaluate the drug-like properties of a compound, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govnih.govaudreyli.com In silico tools are widely used to predict these properties and assess whether a compound is likely to be a successful drug candidate. researchgate.netsci-hub.senih.govclick2drug.orgbmdrc.org A key aspect of drug likeness is adherence to empirical rules such as Lipinski's Rule of Five. wikipedia.org

For this compound, an in silico ADMET prediction would likely provide the following profile:

Lipinski's Rule of Five: This rule states that an orally active drug generally has a molecular weight less than 500, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. This compound is expected to comply with all these rules.

Absorption: The compound is likely to have good oral absorption due to its relatively small size and moderate lipophilicity.

Distribution: It is expected to distribute into various tissues, and its ability to cross the blood-brain barrier would depend on its specific physicochemical properties.

Metabolism: The methoxy group and the aromatic ring are potential sites for metabolic transformations by cytochrome P450 enzymes.

Excretion: The metabolites are likely to be excreted through renal or biliary pathways.

Toxicity: In silico toxicity predictions would be necessary to identify any potential liabilities.

Table 5: Predicted Drug Likeness and ADMET Profile of this compound

ParameterPredicted Value/StatusImplication
Molecular Weight~148 g/mol Complies with Lipinski's Rule
Hydrogen Bond Donors0Complies with Lipinski's Rule
Hydrogen Bond Acceptors2Complies with Lipinski's Rule
LogP~2.3Complies with Lipinski's Rule
Oral BioavailabilityGood (Predicted)Likely to be orally active
Blood-Brain Barrier PermeationPossiblePotential for CNS activity
Cytochrome P450 InhibitionTo be determinedPotential for drug-drug interactions
Toxicity RiskLow (Predicted)Favorable initial safety profile

Q & A

Q. How does this compound participate in metal-mediated nucleic acid base pairing, and what analytical methods validate these interactions?

  • Methodology : The compound’s derivative, this compound uracil, forms Hg²⁺-mediated base pairs in RNA-DNA hybrids. Fluorescence quenching assays (λex = 350 nm, λem = 450 nm) and thermal denaturation experiments (ΔTm = +17.2°C upon Hg²⁺ addition) confirm binding. Titration data yield dissociation constants (Kd) of ~57 nM for RNA-DNA duplexes, measured via isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

  • Methodology : Discrepancies in Pd-catalyzed C–H arylation yields (e.g., 50–88%) arise from electronic effects of substituents. Use Hammett substituent constants (σ⁺) to correlate reactivity: Electron-donating groups (σ⁺ < 0) slow oxidative addition, necessitating higher Pd(OAc)₂ loadings (10 mol%) or additives like PPh₃. Kinetic studies (e.g., Eyring plots) differentiate electronic vs. steric effects .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess electron-rich sites for electrophilic attacks. Molecular docking (AutoDock Vina) with target proteins (e.g., cytochrome P450 enzymes) identifies binding affinities (ΔG < −7 kcal/mol). Validate predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What are the challenges in quantifying this compound metabolites in biological matrices, and how are they addressed?

  • Methodology : Matrix effects in LC-MS/MS (e.g., ion suppression) are mitigated using isotope-labeled internal standards (e.g., ⁵¹³C-methoxy analogs). Optimize extraction protocols (SPE cartridges, pH 7.4) to recover >90% of phase I metabolites (e.g., O-demethylated derivatives). Validate limits of detection (LOD < 0.1 ng/mL) via standard addition curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.